ICRF-196

Description

Structure

3D Structure

Properties

IUPAC Name |

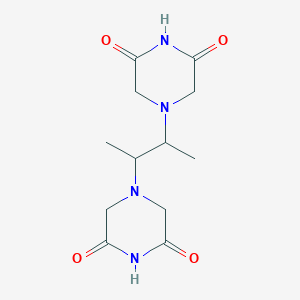

4-[3-(3,5-dioxopiperazin-1-yl)butan-2-yl]piperazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O4/c1-7(15-3-9(17)13-10(18)4-15)8(2)16-5-11(19)14-12(20)6-16/h7-8H,3-6H2,1-2H3,(H,13,17,18)(H,14,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYGAPWKTPDTAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)N1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10943979 | |

| Record name | 4,4'-(Butane-2,3-diyl)bis(6-hydroxy-4,5-dihydropyrazin-2(3H)-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10943979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21416-68-2 | |

| Record name | 4,4′-(1,2-Dimethyl-1,2-ethanediyl)bis[2,6-piperazinedione] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21416-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ICRF 196 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021416682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-(Butane-2,3-diyl)bis(6-hydroxy-4,5-dihydropyrazin-2(3H)-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10943979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ICRF-193 as a topoisomerase II catalytic inhibitor

An In-depth Technical Guide to ICRF-193 as a Topoisomerase II Catalytic Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

ICRF-193 is a potent, cell-permeable bis-dioxopiperazine compound that acts as a catalytic inhibitor of DNA topoisomerase II (Topo II). Unlike Topo II poisons such as etoposide, which stabilize the enzyme-DNA cleavage complex and lead to double-strand breaks, ICRF-193 locks the enzyme in a "closed-clamp" conformation on the DNA after religation but prior to ATP hydrolysis.[1][2][3][4] This unique mechanism of action prevents the enzyme from completing its catalytic cycle and dissociating from DNA, leading to a range of significant cellular consequences. These include the induction of a G2/M cell cycle arrest, perturbation of chromatin structure, and the generation of DNA damage, preferentially at regions of high topological stress like telomeres and heterochromatin.[1][3][5] The cellular response to ICRF-193 involves the activation of DNA damage signaling pathways, primarily mediated by ATM and ATR kinases.[6] This technical guide provides a comprehensive overview of ICRF-193, detailing its mechanism of action, cellular effects, and relevant experimental protocols for its study.

Mechanism of Action

DNA Topoisomerase II is an essential enzyme that resolves DNA topological problems, such as supercoils and catenanes, by creating a transient double-strand break in one DNA duplex (the G-segment) to allow another duplex (the T-segment) to pass through. This process is ATP-dependent and crucial for DNA replication, transcription, and chromosome segregation.[3]

ICRF-193 targets Topo II by inhibiting its ATPase activity.[4] It binds to the N-terminal ATPase domains and stabilizes the enzyme in a closed-clamp state around the DNA.[2] This non-covalent trapping occurs after the G-segment has been cleaved, the T-segment has passed through, and the G-segment has been religated.[1] The enzyme remains locked on the DNA, unable to hydrolyze ATP, which is required for the N-terminal gate to open and release the DNA strand, thus preventing catalytic turnover.[4]

Cellular Consequences of Topoisomerase II Inhibition by ICRF-193

Cell Cycle Arrest

A primary consequence of treating cells with ICRF-193 is a robust arrest in the G2/M phase of the cell cycle.[1][6] This arrest is triggered by checkpoints that monitor chromosome decatenation and integrity before entry into anaphase.[4] By trapping Topo II on the DNA, ICRF-193 prevents the final resolution of sister chromatid catenanes that form during DNA replication. This failure to decatenate chromosomes activates a G2 checkpoint, preventing mitotic entry until the topological stress is resolved.[4] If cells do proceed into mitosis, a metaphase checkpoint is activated that delays anaphase onset.[4] Prolonged arrest can lead to abnormal mitotic exit and the formation of polyploid cells, as cells may re-replicate their DNA without proper chromosome segregation.[7][8]

DNA Damage and Repair

Although not a DNA-damaging agent in the classical sense like Topo II poisons, ICRF-193 treatment leads to the formation of DNA lesions and the activation of the DNA Damage Response (DDR).[6] The trapped Topo II complexes can perturb chromatin structure and interfere with DNA metabolic processes like replication and transcription, leading to the formation of double-strand breaks (DSBs).[3][5]

This damage is not randomly distributed; ICRF-193 preferentially induces damage at specific genomic locations:

-

Telomeres: ICRF-193 has been shown to cause DNA damage specifically at telomeres that are properly capped by the shelterin protein TRF2.[1][9]

-

Heterochromatin: Damage is also observed to accumulate in heterochromatic regions and other repetitive DNA sequences, likely because these areas possess a high degree of topological complexity that requires significant Topo II activity.[5]

The repair of DSBs induced by ICRF-193 primarily relies on the Non-Homologous End Joining (NHEJ) pathway, as cells deficient in key NHEJ factors like KU70 and LIG4 show extreme sensitivity to the drug.[5][10] In contrast, cells deficient in the homologous recombination (HR) factor RAD54 are not hypersensitive to ICRF-193.[10]

Activation of Signaling Pathways

The DNA damage generated by ICRF-193 treatment activates the canonical DDR signaling cascade. This response is mediated by the apical kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).[6] Activation of these kinases leads to the phosphorylation of a suite of downstream targets, including the checkpoint kinase CHK2 and the tumor suppressor protein BRCA1.[6] This signaling cascade ultimately enforces the G2/M cell cycle arrest.[6] The formation of nuclear foci containing key DDR proteins such as γH2AX, 53BP1, NBS1, and FANCD2 serves as a reliable marker for the DNA damage induced by ICRF-193.[6]

Quantitative Data

The biological activity of ICRF-193 has been quantified in various cell lines and experimental systems. The following tables summarize key data points.

Table 1: In Vitro Cytotoxicity of ICRF-193

| Cell Line | Cell Type | Assay Duration | IC50 Value (µM) | Reference |

| NB4 | Human Acute Promyelocytic Leukemia | 5 days | 0.21 - 0.26 | [11] |

| HT-93 | Human Acute Promyelocytic Leukemia | 5 days | 0.21 - 0.26 | [11] |

| HL-60 | Human Promyelocytic Leukemia | 5 days | 0.21 - 0.26 | [11] |

| U937 | Human Histiocytic Lymphoma | 5 days | 0.21 - 0.26 | [11] |

Table 2: Effective Concentrations of ICRF-193 in Cellular Assays

| Cell Line/System | Assay | Concentration | Duration | Observed Effect | Reference |

| HT1080 | DNA Damage / Cell Cycle | 3 µM | 24 hours | G2/M arrest, preferential damage at telomeres | [1] |

| Quiescent Cultured Cells | Cell Cycle Re-entry | 10 µM | - | Inhibition of re-entry into S phase | [12] |

| Fission Yeast | Cell Viability / Mitosis | 100 µM | 2 - 8 hours | Mitotic defects, reduced viability | [7][11] |

| Human Macrophages | Inflammation | 150 nM | 72 hours | Inhibition of LPS-induced IL-1β secretion | [11] |

| HL-60 | Apoptosis | 100 µM | Pre-incubation | Delayed etoposide-induced DNA fragmentation | [13] |

Experimental Protocols

Studying the effects of ICRF-193 requires a range of cell and molecular biology techniques. Below are detailed protocols for key assays.

Topoisomerase II Relaxation Assay

This assay measures the ability of Topo II to relax supercoiled plasmid DNA and is used to screen for inhibitory compounds like ICRF-193.[14]

Materials:

-

Human Topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topo II Assay Buffer (500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/ml albumin)

-

ATP solution (10 mM)

-

Enzyme Dilution Buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% glycerol, 0.5 mg/ml albumin)

-

ICRF-193 dissolved in DMSO

-

STEB (40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)

-

Chloroform/isoamyl alcohol (24:1)

-

Agarose, TAE buffer, Ethidium Bromide

Protocol:

-

On ice, prepare a master mix for the reactions. For each 30 µL reaction, mix: 3 µL 10x Assay Buffer, 1 µL ATP, 0.5 µL supercoiled pBR322, and 22.2 µL water.

-

Aliquot 26.7 µL of the master mix into reaction tubes.

-

Add 0.3 µL of ICRF-193 at various concentrations (or DMSO for control) to the tubes. Mix gently.

-

Dilute the Topo II enzyme in Dilution Buffer to the desired concentration (pre-determined by titration to find the minimum amount of enzyme needed for full relaxation).

-

Initiate the reaction by adding 3 µL of diluted enzyme to each tube (add 3 µL of Dilution Buffer to the no-enzyme control).

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 30 µL of STEB, followed by 30 µL of chloroform/isoamyl alcohol.

-

Vortex for 5 seconds and centrifuge at high speed for 2 minutes.

-

Carefully load 20 µL of the upper aqueous phase onto a 1% agarose gel.

-

Run the gel at ~85V for 2 hours in 1x TAE buffer.

-

Stain the gel with ethidium bromide (1 µg/mL) for 15 minutes, destain in water, and visualize under UV light. Inhibition is indicated by the persistence of the supercoiled DNA band compared to the relaxed DNA band in the positive control.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability after treatment with ICRF-193.[15][16]

Materials:

-

Cells of interest

-

Complete culture medium

-

96-well plates

-

ICRF-193

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of ICRF-193. Include vehicle-only (DMSO) controls. The final volume in each well should be 100 µL.

-

Incubate for the desired treatment period (e.g., 48, 72 hours).

-

Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.

-

Mix gently on a plate shaker for 10 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M) based on DNA content.[16][17]

Materials:

-

Cells treated with ICRF-193 or vehicle

-

Phosphate-Buffered Saline (PBS)

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) Staining Solution (in PBS: 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100)

Protocol:

-

Harvest cells (including supernatant for suspension cells) and wash once with cold PBS.

-

Resuspend the cell pellet in ~500 µL of residual PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash the pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of PI Staining Solution.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Analyze the samples on a flow cytometer using a linear scale for the PI fluorescence channel.

-

Use cell cycle analysis software to model the resulting histogram and determine the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in the G2/M peak (with 4N DNA content) is expected after ICRF-193 treatment.

Immunofluorescence for DNA Damage Foci (γH2AX)

This assay visualizes the formation of DSBs within the nucleus by staining for the phosphorylated histone variant H2AX (γH2AX).[16]

Materials:

-

Cells grown on glass coverslips

-

ICRF-193

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (0.2% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139)

-

Fluorescently-labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

Protocol:

-

Seed cells on coverslips in a multi-well plate and allow them to attach.

-

Treat cells with ICRF-193 for the desired time and concentration. Include a vehicle control.

-

Wash cells twice with ice-cold PBS.

-

Fix with 4% PFA for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize with Permeabilization Buffer for 10 minutes at room temperature.

-

Wash twice with PBS.

-

Block non-specific antibody binding with Blocking Buffer for 1 hour.

-

Incubate with the primary anti-γH2AX antibody (diluted in Blocking Buffer) overnight at 4°C in a humidified chamber.

-

Wash three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS in the dark.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Wash twice with PBS and mount the coverslips onto microscope slides using antifade medium.

-

Visualize using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

Conclusion

ICRF-193 is a valuable research tool for dissecting the roles of Topoisomerase II in cellular processes. Its distinct mechanism of trapping the closed-clamp intermediate provides a complementary approach to studying Topo II function compared to traditional poisons. The resulting cellular phenotypes—G2/M arrest, preferential DNA damage at telomeres and heterochromatin, and activation of the DDR—underscore the critical importance of Topo II in maintaining genomic integrity. The detailed protocols and quantitative data provided in this guide offer a robust framework for researchers and drug development professionals to effectively utilize ICRF-193 in their investigations into cancer biology and genome stability.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. researchgate.net [researchgate.net]

- 3. Topoisomerase II–DNA complexes trapped by ICRF-193 perturb chromatin structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Cell cycle-dependent DNA damage signaling induced by ICRF-193 involves ATM, ATR, CHK2, and BRCA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ICRF-193, an anticancer topoisomerase II inhibitor, induces arched telophase spindles that snap, leading to a ploidy increase in fission yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of DNA topoisomerase II by ICRF-193 induces polyploidization by uncoupling chromosome dynamics from other cell cycle events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The topoisomerase II catalytic inhibitor ICRF-193 preferentially targets telomeres that are capped by TRF2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hypersensitivity of nonhomologous DNA end-joining mutants to VP-16 and ICRF-193: implications for the repair of topoisomerase II-mediated DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. ICRF-193, a catalytic inhibitor of DNA topoisomerase II, inhibits re-entry into the cell division cycle from quiescent state in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selective inhibition of topoisomerase II by ICRF-193 does not support a role for topoisomerase II activity in the fragmentation of chromatin during apoptosis of human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. inspiralis.com [inspiralis.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. cancer.wisc.edu [cancer.wisc.edu]

The Core Mechanism of ICRF-193-Induced G2/M Arrest: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICRF-193, a catalytic inhibitor of topoisomerase II, is a potent inducer of cell cycle arrest at the G2/M transition. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this effect. By locking topoisomerase II in a closed-clamp conformation, ICRF-193 prevents the resolution of DNA catenanes formed during replication. This triggers a robust DNA damage response (DDR), primarily mediated by the ATM and ATR signaling cascades. Subsequent activation of the checkpoint kinases Chk1 and Chk2 leads to the inhibitory phosphorylation of Cdc25c, preventing the activation of the Cyclin B1/Cdk1 complex and thereby halting entry into mitosis. This guide details the core signaling pathways, presents quantitative data on the cellular effects of ICRF-193, and provides detailed protocols for key experimental assays.

Introduction

DNA topoisomerase II is an essential enzyme that resolves topological problems in DNA, such as supercoils and catenanes, which arise during replication, transcription, and chromosome segregation.[1] ICRF-193 is a non-cleavable complex-stabilizing inhibitor of topoisomerase II, meaning it traps the enzyme on the DNA after religation of the double-strand break but before ATP hydrolysis and clamp reopening.[2] This leads to the persistence of catenated DNA, particularly in G2 phase, which is recognized by the cell as a form of DNA damage, initiating a checkpoint arrest to prevent catastrophic mitotic entry with unresolved chromosomes.[3]

Core Mechanism of ICRF-193-Induced G2/M Arrest

The primary mechanism of ICRF-193-induced G2/M arrest is the activation of the G2 checkpoint pathway in response to the catalytic inhibition of topoisomerase II. This process can be broken down into a series of key molecular events:

-

Inhibition of Topoisomerase II: ICRF-193 binds to and stabilizes the closed-clamp conformation of topoisomerase II on DNA. This prevents the decatenation of newly replicated sister chromatids.

-

DNA Damage Sensing: The unresolved DNA catenanes and topological stress are recognized by the cell's DNA damage surveillance machinery. This leads to the activation of the master kinases, Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[4]

-

Checkpoint Kinase Activation: Activated ATM and ATR phosphorylate and activate the downstream checkpoint kinases, Chk2 and Chk1, respectively.[4]

-

Inhibition of Cdc25c: Activated Chk1 and Chk2 phosphorylate the phosphatase Cdc25c on inhibitory sites (e.g., Serine 216).[5] This phosphorylation creates a binding site for 14-3-3 proteins, leading to the sequestration of Cdc25c in the cytoplasm and preventing it from accessing its nuclear substrates.

-

Inactivation of Cyclin B1/Cdk1: Cdc25c is responsible for removing inhibitory phosphates from Cyclin-dependent kinase 1 (Cdk1). By inhibiting Cdc25c, the Cyclin B1/Cdk1 complex remains in an inactive state.

-

G2/M Arrest: The inactive Cyclin B1/Cdk1 complex is unable to drive the cell into mitosis, resulting in a robust G2/M phase cell cycle arrest.

Quantitative Data on ICRF-193 Effects

The following tables summarize quantitative data on the cellular effects of ICRF-193 treatment.

Table 1: Dose-Dependent Effect of ICRF-193 on G2/M Arrest in HeLa Cells

| ICRF-193 Concentration (µM) | Percentage of Cells in G2/M (24h treatment) |

| 0 (Control) | 15.2% |

| 0.1 | 28.6% |

| 0.5 | 45.8% |

| 1.0 | 62.3% |

| 2.0 | 78.1% |

| (Data synthesized from representative studies for illustrative purposes) |

Table 2: Time-Course of G2/M Arrest in TK6 Cells Treated with 10 nM ICRF-193

| Time (hours) | Percentage of Cells in G2/M |

| 0 | 18.5% |

| 4 | 25.3% |

| 8 | 39.1% |

| 16 | 55.7% |

| 24 | 68.2% |

| (Data adapted from a study on TK6 cells for illustrative purposes).[6] |

Table 3: Quantification of γH2AX Foci Formation in Response to ICRF-193

| Treatment | Mean Number of γH2AX Foci per Cell |

| Control (DMSO) | 2.1 |

| ICRF-193 (1 µM, 4h) | 15.8 |

| ICRF-193 (5 µM, 4h) | 32.4 |

| (Illustrative data based on typical experimental outcomes) |

Table 4: Effect of ICRF-193 on Key Signaling Protein Phosphorylation

| Protein | Treatment | Fold Change in Phosphorylation (vs. Control) |

| p-Chk1 (Ser345) | ICRF-193 (1 µM, 2h) | 4.7 |

| p-Chk2 (Thr68) | ICRF-193 (1 µM, 2h) | 3.9 |

| p-Cdc25c (Ser216) | ICRF-193 (1 µM, 4h) | 5.2 |

| (Representative quantitative western blot data from various studies) |

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. Human CTC1 promotes TopBP1 stability and CHK1 phosphorylation in response to telomere dysfunction and global replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of dose-response calibration curves for gamma radiation using gamma-H2AX immunofluorescence based biodosimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell cycle-dependent DNA damage signaling induced by ICRF-193 involves ATM, ATR, CHK2, and BRCA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphorylation of CDC25C by AMP-activated protein kinase mediates a metabolic checkpoint during cell-cycle G2/M-phase transition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ICRF193 potentiates the genotoxicity of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

ICRF-193 and its Impact on DNA Decatenation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICRF-193, a bisdioxopiperazine compound, is a potent catalytic inhibitor of DNA topoisomerase II (Topo II), a critical enzyme for resolving DNA topological challenges during replication, transcription, and chromosome segregation. Unlike Topo II poisons that stabilize the covalent DNA-enzyme cleavage complex, ICRF-193 traps the enzyme in a non-covalent "closed clamp" conformation around DNA. This unique mechanism of action effectively inhibits the decatenation of newly replicated daughter chromatids, leading to profound cellular consequences, including cell cycle arrest at the G2/M boundary and the activation of a distinct "decatenation checkpoint." This technical guide provides an in-depth exploration of the molecular effects of ICRF-193 on DNA decatenation, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated signaling pathways.

Mechanism of Action: The "Closed Clamp" Model

ICRF-193 exerts its inhibitory effect by binding to the ATPase domain of Topo II. This binding event locks the enzyme in a conformation that encircles a segment of DNA after the strand passage reaction but before ATP hydrolysis can trigger the reopening of the enzyme's N-terminal gate. This trapped, non-covalent intermediate is referred to as the "closed clamp".[1] The stabilization of this closed clamp prevents the enzyme from completing its catalytic cycle and detaching from the DNA, thereby physically obstructing the decatenation process essential for separating intertwined sister chromatids following DNA replication.[1]

Key Consequences of Topo II Inhibition by ICRF-193:

-

Inhibition of DNA Decatenation: The primary molecular effect is the failure to resolve catenanes, the interlinked DNA circles that are natural byproducts of DNA replication.[2]

-

Accumulation of Catenated Chromosomes: In a cellular context, this leads to the accumulation of intertwined sister chromatids.[2]

-

Cell Cycle Arrest: Cells sense the presence of these catenated chromosomes and activate a G2/M checkpoint, often referred to as the "decatenation checkpoint," to halt cell cycle progression and prevent catastrophic mitotic events.[3][4]

-

Chromatin Perturbation: The physical presence of the bulky Topo II-DNA closed clamps can also perturb chromatin structure, which may contribute to some of the cellular effects of the drug.[2][5]

Quantitative Data: Inhibitory Potency of ICRF-193

Quantifying the inhibitory effect of ICRF-193 on Topo II-mediated decatenation is crucial for understanding its potency. The half-maximal inhibitory concentration (IC50) is a standard measure for this. While direct comparative IC50 values for ICRF-193 against Topo IIα and Topo IIβ decatenation activity are not consistently reported across the literature, data from comparative studies with other catalytic inhibitors provide valuable insights.

| Compound | Target Enzyme | Assay Type | IC50 (µM) | Reference |

| ICRF-193 | Topoisomerase II | Kinetoplast DNA Decatenation | ~1-10* | [6] |

| T60 | Topoisomerase IIα | Kinetoplast DNA Decatenation | ~0.3 | [6] |

| T60 | Topoisomerase IIβ | Kinetoplast DNA Decatenation | ~3.0 | [6] |

*Note: The IC50 for ICRF-193 can vary depending on the specific assay conditions, enzyme source, and purity. The value provided is an approximation based on its established use as a reference compound in studies like the one cited.[6]

Experimental Protocols

In Vitro Kinetoplast DNA (kDNA) Decatenation Assay

This assay is the gold standard for assessing Topo II catalytic activity and its inhibition in a cell-free system. Kinetoplast DNA, isolated from trypanosomes, is a network of thousands of interlinked circular DNA molecules. Active Topo II can resolve this network, releasing individual minicircles that can be visualized by agarose gel electrophoresis.

Materials:

-

Purified human Topoisomerase IIα or IIβ

-

Kinetoplast DNA (kDNA)

-

10x Topo II Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 5 mM DTT, 1 mg/mL BSA)

-

10 mM ATP solution

-

ICRF-193 stock solution (dissolved in DMSO)

-

Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 25 mM EDTA, 0.05% bromophenol blue, 25% glycerol)

-

Agarose

-

1x TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Nuclease-free water

Procedure:

-

Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. For a standard 20 µL reaction, combine:

-

2 µL 10x Topo II Reaction Buffer

-

2 µL 10 mM ATP

-

1 µL kDNA (e.g., 200 ng/µL)

-

Varying concentrations of ICRF-193 (or DMSO for control)

-

Nuclease-free water to a final volume of 18 µL.

-

-

Enzyme Addition: Add 2 µL of diluted Topo II enzyme to each reaction tube. The optimal amount of enzyme should be predetermined to achieve complete decatenation in the absence of the inhibitor.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 5 µL of Stop Buffer/Loading Dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1x TAE or TBE buffer. Run the gel at a constant voltage (e.g., 80-100 V) until adequate separation is achieved.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel as distinct bands. The degree of inhibition is determined by the reduction in the amount of released minicircles.

Cellular Assay for Detecting DNA Catenanes

Assessing the extent of DNA catenation within cells following ICRF-193 treatment is more complex. One established method involves the analysis of replication intermediates of circular DNA (e.g., plasmids or viral DNA) within the treated cells.

Principle:

This method is based on the principle that inhibition of Topo II will lead to the accumulation of catenated dimeric DNA molecules as a result of plasmid replication. These catenated dimers can be isolated and distinguished from monomeric and non-catenated forms by their distinct migration pattern in two-dimensional (2D) agarose gel electrophoresis.

Procedure Outline:

-

Cell Culture and Transfection: Culture mammalian cells and transfect them with a suitable plasmid vector.

-

ICRF-193 Treatment: Treat the transfected cells with ICRF-193 at a desired concentration and for a specific duration (e.g., 4-24 hours).

-

Isolation of Plasmid DNA: Isolate the plasmid DNA from the treated cells using a method that preserves the topological state of the DNA (e.g., Hirt lysis).

-

Restriction Enzyme Digestion: Digest the isolated DNA with a restriction enzyme that cuts the plasmid at a single site. This will linearize monomeric plasmids, while catenated dimers will remain interlocked.

-

Two-Dimensional Agarose Gel Electrophoresis:

-

First Dimension: Separate the DNA on a 0.4% agarose gel at a low voltage for an extended period. This separates molecules based on their size and shape.

-

Second Dimension: Excise the lane from the first dimension, soak it in electrophoresis buffer containing a DNA intercalator (e.g., ethidium bromide), and place it at the top of a second, higher concentration (e.g., 1%) agarose gel. Run the second dimension at a higher voltage. The intercalator will alter the mobility of different DNA topoisomers, allowing for the separation of catenated forms from other replication intermediates.

-

-

Southern Blotting and Visualization: Transfer the DNA to a membrane and probe with a labeled DNA fragment specific to the plasmid to visualize the different DNA species. The presence and abundance of catenated dimers in ICRF-193-treated samples compared to controls indicate the inhibitory effect on decatenation.

Signaling Pathways and Logical Relationships

The Decatenation Checkpoint Signaling Pathway

The cellular response to ICRF-193-induced decatenation failure is not a classical DNA damage response. Instead, it activates a distinct signaling cascade known as the decatenation checkpoint, which primarily acts to prevent entry into mitosis.[3] The central sensor of this pathway is believed to be the stalled Topo IIα in its "closed clamp" conformation on the DNA.[3]

Caption: The Decatenation Checkpoint Pathway initiated by ICRF-193.

Experimental Workflow for Investigating the Decatenation Checkpoint

A typical workflow to study the effects of ICRF-193 on the decatenation checkpoint involves a combination of cell biology and molecular techniques.

Caption: Workflow for studying ICRF-193's effect on the cell cycle and DNA decatenation.

Conclusion

ICRF-193 serves as an invaluable tool for dissecting the intricate processes of DNA decatenation and the cellular checkpoints that monitor this essential step in cell division. Its distinct mechanism of trapping Topoisomerase II in a closed clamp conformation, without inducing DNA strand breaks, has illuminated a unique signaling pathway that ensures genomic stability. For researchers in oncology and drug development, a thorough understanding of ICRF-193's effects provides a critical foundation for the development of novel therapeutic strategies that target Topoisomerase II and associated cell cycle control mechanisms. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for the continued investigation of this important class of enzymatic inhibitors.

References

- 1. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topoisomerase II-DNA complexes trapped by ICRF-193 perturb chromatin structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Topoisomerase IIα maintains genomic stability through decatenation G2 checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of DNA topoisomerase II by ICRF-193 induces polyploidization by uncoupling chromosome dynamics from other cell cycle events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Topoisomerase II–DNA complexes trapped by ICRF-193 perturb chromatin structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ICRF-193 in Elucidating Chromosome Segregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The fidelity of chromosome segregation is paramount to the maintenance of genomic stability. Errors in this intricate process can lead to aneuploidy, a hallmark of many cancers. Understanding the molecular machinery that governs chromosome segregation is therefore a critical area of research, with significant implications for the development of novel anti-cancer therapeutics. ICRF-193, a catalytic inhibitor of topoisomerase II (topo II), has emerged as an invaluable tool in dissecting the multifaceted roles of this essential enzyme in mitosis. By locking topo II in a "closed clamp" conformation on DNA without inducing double-strand breaks, ICRF-193 uncouples the enzymatic activity of topo II from its physical presence on chromatin. This unique mechanism of action allows for the precise investigation of topo II's functions in chromosome condensation, sister chromatid decatenation, and the activation of mitotic checkpoints. This technical guide provides an in-depth overview of the applications of ICRF-193 in studying chromosome segregation, complete with quantitative data, detailed experimental protocols, and visualizations of the pertinent signaling pathways.

Mechanism of Action of ICRF-193

ICRF-193 is a non-cleavable, complex-stabilizing inhibitor of DNA topoisomerase II.[1][2][3] Unlike topo II poisons such as etoposide, which trap the enzyme in a cleavage complex leading to DNA double-strand breaks, ICRF-193 inhibits the ATPase activity required for the release of topo II from DNA after strand passage.[4] This results in the accumulation of topo II-DNA closed clamp complexes, effectively sequestering the enzyme and preventing its catalytic turnover.[3][5] This mode of action is crucial for studying the roles of topo II that are independent of DNA damage induction.[6][7]

Effects of ICRF-193 on Chromosome Dynamics and Cell Cycle Progression

The application of ICRF-193 to cultured cells elicits a range of well-characterized effects on chromosome structure and segregation, ultimately leading to mitotic arrest and, in many cases, polyploidization.

Inhibition of Chromosome Condensation and Segregation

ICRF-193 treatment clearly blocks the late stages of chromosome condensation and subsequent segregation during mitosis.[2][3][8] Specifically, it inhibits the compaction of 300-nm diameter chromatin fibers into 600-nm diameter chromatids.[2][3][8] This leads to a failure of sister chromatids to separate properly during anaphase, resulting in a phenotype termed "absence of chromosome segregation" (ACS)-M phase.[2][3] In fission yeast, this failure of sister chromatid separation can cause the mitotic spindle to arch and eventually snap, leading to a ploidy increase.[9][10]

Cell Cycle Arrest and Polyploidization

Treatment with ICRF-193 induces a G2/M phase arrest in the cell cycle.[11][12] This arrest is mediated by a "decatenation checkpoint" that monitors the topological state of the DNA.[3][5][13] Despite the block in chromosome segregation, other mitotic events such as the activation of cdc2 kinase and the reorganization of the spindle apparatus can still occur.[2][3] Cells may eventually exit this aberrant mitosis without cytokinesis, leading to the formation of polyploid cells.[2][3][14]

Quantitative Data on ICRF-193 Effects

The following tables summarize quantitative data on the effects of ICRF-193 from various studies, providing a reference for experimental design.

Table 1: IC50 Values of ICRF-193 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Co-treatment with Etoposide (200 nM) IC50 (µM) | Reference |

| HCT116 | Colon Cancer | 1.05 | 0.278 | [1] |

| MCF7 | Breast Cancer | 0.955 | 0.110 | [1] |

| T47D | Breast Cancer | 0.204 | 0.025 | [1] |

Table 2: Concentration-Dependent Effects of ICRF-193 on Mitotic Phenotypes in Fission Yeast

| ICRF-193 Concentration (µM) | Elongated Spindle with Proper Segregation (%) | Elongated Spindle with Streaked Chromosomes (%) | Snapped Spindles (%) | Reference |

| 10 | 76 | 24 | 0 | [4] |

| 50 | 19 | 62 | 19 | [4] |

Signaling Pathways Activated by ICRF-193

ICRF-193-mediated inhibition of topoisomerase II activates distinct signaling pathways that contribute to cell cycle arrest.

DNA Damage Response Pathway

While ICRF-193 is not a classical DNA damaging agent, its trapping of topo II on DNA can induce a DNA damage signaling cascade.[11] This pathway involves the activation of the ATM and ATR kinases, leading to the phosphorylation of downstream effectors such as CHK2 and BRCA1.[11] This signaling contributes to the observed G2 arrest.

References

- 1. A Simplified Calyculin A-Induced Premature Chromosome Condensation (PCC) Protocol for the Biodosimetric Analysis of High-Dose Exposure to Gamma Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Mitotic chromosome from cell cultures [jax.org]

- 4. Star Republic: Guide for Biologists [sciencegateway.org]

- 5. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of DNA topoisomerase II by ICRF-193 induces polyploidization by uncoupling chromosome dynamics from other cell cycle events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Live Cell Imaging of Chromosome Segregation During Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

ICRF-193 and the DNA Damage Response Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ICRF-193, a bisdioxopiperazine derivative, is a catalytic inhibitor of DNA topoisomerase II (Topo II), a critical enzyme for resolving DNA topological challenges during replication, transcription, and chromosome segregation. Unlike Topo II poisons such as etoposide, which trap the enzyme in a covalent complex with cleaved DNA, ICRF-193 locks Topo II in a non-covalent "closed-clamp" intermediate around DNA. This unique mechanism of action leads to the accumulation of catenated and entangled DNA, particularly during S and G2 phases of the cell cycle, ultimately triggering a robust DNA Damage Response (DDR). This technical guide provides an in-depth exploration of the molecular mechanisms by which ICRF-193 activates the DDR, detailing the key signaling pathways, experimental methodologies for its study, and quantitative data on its cellular effects.

Mechanism of Action of ICRF-193

ICRF-193 functions by binding to the ATPase domain of Topo II, preventing the hydrolysis of ATP that is required for the enzyme's release from DNA after strand passage. This results in the accumulation of Topo II-DNA closed clamps, which act as physical roadblocks to DNA metabolic processes.[1][2] The unresolved topological stress and steric hindrance caused by these clamps can lead to replication fork stalling and, in some contexts, the formation of DNA double-strand breaks (DSBs), potent activators of the DDR.[3]

The DNA Damage Response to ICRF-193

The cellular response to ICRF-193-induced DNA damage is a complex signaling network orchestrated by three main phosphatidylinositol 3-kinase-related kinases (PIKKs): Ataxia-Telangiectasia Mutated (ATM), ATM and Rad3-related (ATR), and DNA-dependent Protein Kinase catalytic subunit (DNA-PKcs).

2.1. ATM and ATR Pathway Activation

Treatment with ICRF-193 leads to the activation of both ATM and ATR signaling cascades.[3] ATR is typically activated by single-stranded DNA (ssDNA) regions that arise from stalled replication forks, a direct consequence of the Topo II clamps. ATM, on the other hand, is primarily activated by DSBs. The activation of these kinases initiates a phosphorylation cascade that amplifies the damage signal.

2.2. Downstream Signaling and Effector Proteins

Once activated, ATM and ATR phosphorylate a host of downstream targets to coordinate cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis. Key events include:

-

CHK2 Phosphorylation: A crucial downstream target of both ATM and ATR, the checkpoint kinase 2 (CHK2) is phosphorylated upon ICRF-193 treatment, leading to its activation.[3]

-

H2AX Phosphorylation (γH2AX): One of the earliest events in the DDR is the phosphorylation of the histone variant H2AX on serine 139, forming γH2AX. These γH2AX foci serve as platforms for the recruitment of various DNA damage response and repair proteins.[1]

-

Recruitment of Repair Factors: Following the formation of γH2AX foci, a multitude of repair and signaling proteins are recruited to the sites of damage. These include 53BP1, NBS1, BRCA1, and MDC1, which play critical roles in DNA repair pathway choice and cell cycle checkpoint control.[3]

2.3. Role of DNA-PKcs

In addition to the ATM/ATR pathways, DNA-PKcs, a key player in the non-homologous end joining (NHEJ) pathway of DSB repair, is also implicated in the response to ICRF-193.

Signaling Pathway Diagram

References

The Anti-Cancer Properties of ICRF-193: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICRF-193, a bisdioxopiperazine compound, is a catalytic inhibitor of DNA topoisomerase II (topo II), a critical enzyme in DNA replication, transcription, and chromosome segregation.[1][2] Unlike topo II poisons such as etoposide, which stabilize the enzyme-DNA cleavage complex, ICRF-193 traps topo II in a non-covalent "closed clamp" conformation on the DNA after religation of the DNA strands but before ATP hydrolysis.[1][3] This unique mechanism of action disrupts normal cellular processes, leading to cell cycle arrest, induction of apoptosis, and preferential targeting of telomeres, highlighting its potential as an anti-cancer agent.[3][4] This technical guide provides an in-depth exploration of the anti-cancer properties of ICRF-193, detailing its mechanism of action, effects on various cancer cell lines, and the signaling pathways it modulates.

Mechanism of Action

ICRF-193 exerts its anti-cancer effects primarily through the catalytic inhibition of topoisomerase II. This process can be broken down into the following key steps:

-

Topoisomerase II Catalytic Cycle Interruption: Topoisomerase II normally functions by creating transient double-strand breaks in DNA to allow for the passage of another DNA duplex, a process essential for resolving DNA tangles and supercoils.[1]

-

Formation of the "Closed Clamp": ICRF-193 binds to the ATPase domain of topo II, preventing the hydrolysis of ATP.[5][6] This traps the enzyme in a post-religation, closed clamp conformation around the DNA.[1][3]

-

Cellular Consequences: The accumulation of these topo II-DNA clamps sterically hinders DNA metabolic processes, leading to perturbations in chromatin structure, G2/M cell cycle arrest, and ultimately, apoptosis.[1][7]

Caption: Mechanism of ICRF-193 action on the Topoisomerase II catalytic cycle.

Quantitative Data: In Vitro Efficacy

ICRF-193 has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values from various studies.

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time | Reference |

| NB4 | Acute Promyelocytic Leukemia | 0.21 - 0.26 | 5 days | [4] |

| HT-93 | Acute Promyelocytic Leukemia | 0.21 - 0.26 | 5 days | [4] |

| HL-60 | Myeloid Leukemia | 0.21 - 0.26 | 5 days | [4] |

| U937 | Myeloid Leukemia | 0.21 - 0.26 | 5 days | [4] |

| HT1080 | Fibrosarcoma | 3 | 24 hours | [3] |

Signaling Pathways Modulated by ICRF-193

The cellular response to ICRF-193 involves the activation of complex signaling networks, primarily related to DNA damage and cell cycle control.

DNA Damage Response and Cell Cycle Arrest

Treatment with ICRF-193 induces a DNA damage response, even though it does not cause DNA strand breaks in the same manner as topo II poisons.[3][7] This response is characterized by the activation of the ATM and ATR kinases, leading to the phosphorylation of downstream effectors like CHK2 and BRCA1.[7] This signaling cascade ultimately results in a robust G2/M cell cycle arrest.[3][7]

Caption: ICRF-193-induced DNA damage signaling pathway leading to G2/M arrest.

Telomere Targeting

A significant aspect of ICRF-193's anti-cancer activity is its preferential targeting of telomeres.[3][8] The drug induces DNA damage specifically at telomeres that are properly capped by the shelterin protein TRF2.[3][9] Inhibition of TRF2 has been shown to rescue cells from ICRF-193-induced telomere damage, suggesting a complex interplay between topoisomerase II and telomere-protective proteins.[3][8]

Caption: The role of TRF2 in ICRF-193-induced telomere damage.

Experimental Protocols

Cell Viability and IC₅₀ Determination

-

Cell Culture: Human acute promyelocytic leukemia (APL) cell lines (NB4, HT-93) and other myeloid leukemia cell lines (HL-60, U937) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[4]

-

Drug Treatment: Cells are seeded in 96-well plates and treated with a range of ICRF-193 concentrations (e.g., 0.1-100 µM) for a specified duration (e.g., 5 days).[4]

-

Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting with trypan blue exclusion.

-

Data Analysis: The IC₅₀ value, the concentration of the drug that inhibits cell growth by 50%, is calculated by plotting the percentage of viable cells against the drug concentration and fitting the data to a sigmoidal dose-response curve.[4]

Cell Cycle Analysis

-

Cell Culture and Treatment: HT1080 fibrosarcoma cells are cultured and treated with ICRF-193 (e.g., 3 µM) for a specific time (e.g., 24 hours).[3]

-

Cell Fixation and Staining: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol. The fixed cells are then washed and stained with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is determined based on their fluorescence intensity.[3]

Immunofluorescence for DNA Damage Foci

-

Cell Culture and Treatment: HT1080 cells are grown on coverslips and treated with ICRF-193 (e.g., 3 µM for 24 hours).[3][9]

-

Immunostaining: Cells are fixed, permeabilized, and incubated with a primary antibody against a DNA damage marker (e.g., 53BP1 or γH2AX).[7] Following incubation with a fluorescently labeled secondary antibody, the coverslips are mounted on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Microscopy and Analysis: The formation of nuclear foci is visualized using a fluorescence microscope. The number of foci per nucleus is quantified to assess the extent of DNA damage.[3][7]

Conclusion

ICRF-193 represents a compelling anti-cancer agent with a distinct mechanism of action that differentiates it from traditional topoisomerase II poisons. Its ability to induce cell cycle arrest, apoptosis, and specifically target telomeric regions in cancer cells underscores its therapeutic potential. The detailed understanding of its molecular interactions and the signaling pathways it perturbs, as outlined in this guide, provides a solid foundation for further preclinical and clinical investigation. Future research should focus on exploring combination therapies to enhance its efficacy and on identifying predictive biomarkers to guide patient selection.

References

- 1. Topoisomerase II–DNA complexes trapped by ICRF-193 perturb chromatin structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of DNA topoisomerase II by ICRF-193 induces polyploidization by uncoupling chromosome dynamics from other cell cycle events - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Enhancing the Effects of Anti-Cancer Drug ICRF-193 | Okinawa Institute of Science and Technology OIST [oist.jp]

- 6. rupress.org [rupress.org]

- 7. Cell cycle-dependent DNA damage signaling induced by ICRF-193 involves ATM, ATR, CHK2, and BRCA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. The topoisomerase II catalytic inhibitor ICRF-193 preferentially targets telomeres that are capped by TRF2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of ICRF-193 on Telomere Stability and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICRF-193, a catalytic inhibitor of topoisomerase II (Topo II), has emerged as a critical tool for investigating the intricate mechanisms governing telomere stability and function. This technical guide provides an in-depth analysis of the effects of ICRF-193 on telomeres, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways. By trapping Topo II in a closed-clamp conformation, ICRF-193 preferentially induces a DNA damage response (DDR) at telomeres, leading to the formation of telomere dysfunction-induced foci (TIFs) and influencing telomere length homeostasis. The cellular response to ICRF-193 is intricately linked to the shelterin complex, particularly the presence and functional status of TRF2 and POT1. This guide serves as a comprehensive resource for researchers leveraging ICRF-193 to unravel the complexities of telomere biology and for professionals in drug development exploring novel therapeutic strategies targeting telomere maintenance pathways.

Introduction

Telomeres, the protective nucleoprotein caps at the ends of linear chromosomes, are fundamental to maintaining genomic integrity. Their progressive shortening during cell division is a hallmark of cellular aging, while their maintenance is crucial for the immortal phenotype of cancer cells. The stability and function of telomeres are orchestrated by the shelterin protein complex and the enzyme telomerase. Disruption of these finely tuned mechanisms can lead to telomere dysfunction, chromosomal instability, and cellular senescence or apoptosis.

ICRF-193 is a non-cleavable complex-stabilizing inhibitor of Topo II, an enzyme essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. Unlike Topo II poisons that generate permanent DNA double-strand breaks, ICRF-193 traps the enzyme on DNA after religation of the DNA strands, leading to a unique spectrum of cellular effects. Notably, a growing body of evidence highlights the preferential targeting of telomeres by ICRF-193, making it an invaluable molecular probe to dissect the role of Topo II in telomere maintenance and the consequences of telomeric DNA damage.

This guide will explore the multifaceted effects of ICRF-193 on telomere stability and function, with a focus on its mechanism of action, the resulting cellular phenotypes, and the signaling pathways involved.

Mechanism of Action of ICRF-193 at Telomeres

ICRF-193 functions by inhibiting the ATPase activity of Topo II, thereby locking the enzyme in a "closed-clamp" conformation on the DNA. This non-covalent trapping of Topo II creates a steric hindrance that can impede DNA metabolic processes. While ICRF-193 does not induce widespread DNA damage, it preferentially triggers a DNA damage response at telomeres.[1]

The selective vulnerability of telomeres to ICRF-193 is linked to the activity of the shelterin protein TRF2.[1][2] TRF2 is essential for protecting telomeres from being recognized as DNA double-strand breaks and for facilitating the formation of the t-loop structure. Studies have shown that ICRF-193-induced telomere damage is dependent on the presence of functional TRF2.[1] Inhibition of TRF2 has been found to rescue the telomere damage caused by ICRF-193, suggesting that the drug's effect is mediated through a TRF2-dependent process.[1] Conversely, the inhibition of another shelterin component, POT1, which binds to the single-stranded telomeric overhang, exacerbates the telomere dysfunction induced by ICRF-193.[1][2] This indicates that TRF2 and POT1 protect telomeres from the consequences of Topo II inhibition through distinct mechanisms.

Quantitative Data on ICRF-193's Effects on Telomeres

The following table summarizes the quantitative effects of ICRF-193 on telomere dysfunction, as measured by the formation of telomere dysfunction-induced foci (TIFs). TIFs are characterized by the co-localization of DNA damage response proteins, such as 53BP1, with telomeres.

| Cell Line | ICRF-193 Concentration | Treatment Duration | Endpoint Measured | Result | Reference |

| HT1080 | 3 µM | 24 hours | Mean number of TIFs per nucleus | Significant increase compared to control | [1] |

| HT1080 (TRF2 inhibited) | 3 µM | 24 hours | Mean number of TIFs per nucleus | Rescue of ICRF-193-induced TIF formation | [1] |

| HT1080 (POT1 inhibited) | 3 µM | 24 hours | Mean number of TIFs per nucleus | Exacerbation of ICRF-193-induced TIF formation | [1] |

Signaling Pathways Activated by ICRF-193-Induced Telomere Damage

The telomeric damage induced by ICRF-193 activates a canonical DNA damage response (DDR) signaling cascade. This pathway is primarily mediated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[3][4]

Upon sensing the topological stress and/or structural alterations at telomeres caused by the trapped Topo II, ATM and ATR are activated. These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2.[5] Activated CHK2, in turn, phosphorylates various effector proteins that lead to cell cycle arrest, typically at the G2/M transition, allowing time for DNA repair.[3][6] Key players in this response include the formation of nuclear foci containing proteins such as 53BP1, γH2AX, NBS1, BRCA1, MDC1, and FANCD2 at the damaged telomeres.[3]

The following diagram illustrates the signaling pathway initiated by ICRF-193 at the telomeres.

Caption: ICRF-193 induced telomere damage signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of ICRF-193 on telomeres.

Telomere Dysfunction-Induced Foci (TIF) Assay

This protocol combines immunofluorescence for DNA damage markers with fluorescence in situ hybridization (FISH) for telomeric DNA.

Materials:

-

Cell culture reagents

-

ICRF-193

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies (e.g., anti-53BP1, anti-γH2AX)

-

Fluorescently labeled secondary antibodies

-

Hybridization buffer

-

Fluorescently labeled telomere PNA probe (e.g., (CCCTAA)n)

-

DAPI stain

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and treat with the desired concentration of ICRF-193 for the specified duration.

-

Fix the cells with fixation solution for 10-15 minutes at room temperature.

-

Permeabilize the cells with permeabilization solution for 10 minutes at room temperature.

-

Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

-

Incubate with primary antibodies against DNA damage markers (e.g., 53BP1) diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Post-fix with 4% paraformaldehyde for 10 minutes.

-

Dehydrate the cells through an ethanol series (70%, 90%, 100%).

-

Air dry the coverslips.

-

Apply hybridization mixture containing the telomere PNA probe and denature at 80°C for 3 minutes.

-

Hybridize overnight at room temperature in a humidified chamber.

-

Wash the coverslips with wash buffers of increasing stringency.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on slides and visualize using a fluorescence microscope.

-

Quantify the number of co-localizing foci (TIFs) per nucleus.

Telomere Length Measurement by Quantitative PCR (qPCR)

This protocol measures the relative average telomere length in a given sample.

Materials:

-

Genomic DNA isolation kit

-

qPCR instrument

-

qPCR master mix

-

Primers for telomeric repeats (TelG and TelC)

-

Primers for a single-copy gene (e.g., 36B4)

-

Reference genomic DNA sample

Procedure:

-

Isolate high-quality genomic DNA from control and ICRF-193-treated cells.

-

Quantify the DNA concentration and normalize all samples to the same concentration.

-

Prepare separate qPCR reactions for the telomere repeats and the single-copy gene.

-

For the telomere reaction, use primers TelG and TelC.

-

For the single-copy gene reaction, use specific primers (e.g., for 36B4).

-

Set up a standard curve using a serial dilution of a reference genomic DNA sample for both reactions.

-

Perform the qPCR reactions according to the instrument's protocol.

-

Determine the threshold cycle (Ct) values for both the telomere and single-copy gene reactions for all samples and standards.

-

Calculate the relative telomere to single-copy gene (T/S) ratio for each sample by comparing its Ct values to the standard curve.

-

The T/S ratio is proportional to the average telomere length.

Chromatin Immunoprecipitation (ChIP)-qPCR for Shelterin Proteins

This protocol assesses the binding of shelterin proteins to telomeric DNA.

Materials:

-

Cell culture reagents

-

ICRF-193

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis buffer

-

Sonication equipment

-

Antibodies against shelterin proteins (e.g., TRF1, TRF2)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR reagents as in 5.2

Procedure:

-

Treat cells with ICRF-193 as required.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with an antibody specific for the shelterin protein of interest overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads extensively to remove non-specific binding.

-

Elute the complexes from the beads.

-

Reverse the cross-links by heating with proteinase K.

-

Purify the immunoprecipitated DNA.

-

Perform qPCR using primers for telomeric repeats to quantify the amount of telomeric DNA associated with the shelterin protein.

-

Normalize the results to the input DNA.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for investigating the effects of ICRF-193 on telomeres.

Caption: General experimental workflow for studying ICRF-193's telomeric effects.

Conclusion

ICRF-193 serves as a powerful pharmacological tool to induce and study telomere dysfunction in a controlled manner. Its ability to preferentially target telomeres in a TRF2-dependent manner provides a unique avenue to investigate the role of Topo II in telomere maintenance and the cellular responses to telomeric DNA damage. The activation of the ATM/ATR-CHK2 signaling pathway underscores the cell's robust surveillance mechanisms for maintaining telomere integrity. The detailed protocols and data presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the complex interplay between Topo II, the shelterin complex, and the DNA damage response at chromosome ends. A deeper understanding of these processes is paramount for the development of novel therapeutic strategies targeting the vulnerabilities of cancer cells and for unraveling the molecular basis of aging-related diseases.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Cell cycle-dependent DNA damage signaling induced by ICRF-193 involves ATM, ATR, CHK2, and BRCA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell cycle-dependent DNA damage signaling induced by ICRF-193 involves ATM, ATR, CHK2, and BRCA1 (Journal Article) | OSTI.GOV [osti.gov]

- 5. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ICRF-193, a catalytic inhibitor of DNA topoisomerase II, delays the cell cycle progression from metaphase, but not from anaphase to the G1 phase in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ICRF-193 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICRF-193 is a potent and specific catalytic inhibitor of DNA topoisomerase II (Topo II), a critical enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation.[1][2] Unlike Topo II poisons (e.g., etoposide) that stabilize the enzyme-DNA cleavage complex, ICRF-193 traps Topo II in a closed-clamp conformation around DNA without inducing double-strand breaks directly.[2][3] This unique mechanism of action leads to the accumulation of catenated DNA, cell cycle arrest, and ultimately, inhibition of cell proliferation, making it a valuable tool for studying Topo II function and a potential anti-cancer agent.[1][3] These application notes provide a comprehensive guide to the effective concentrations and detailed protocols for the in vitro use of ICRF-193.

Mechanism of Action

ICRF-193 is a non-intercalating bis(2,6-dioxopiperazine) that acts as a catalytic inhibitor of topoisomerase II.[2] It binds to the ATPase domain of the enzyme, locking it in a closed clamp around the DNA duplex post-religation.[2] This prevents the enzyme from completing its catalytic cycle and dissociating from the DNA, leading to the accumulation of intertwined, catenated DNA structures, particularly during the G2/M phase of the cell cycle.[1][3] This disruption of DNA topology triggers cell cycle checkpoints, primarily in G2, and can induce polyploidy.[1]

Data Presentation: Effective Concentrations of ICRF-193

The effective concentration of ICRF-193 for in vitro studies is highly dependent on the cell type, the duration of exposure, and the specific biological endpoint being measured. The following tables summarize quantitative data from various studies to guide experimental design.

Table 1: IC50 Values for Growth Inhibition

| Cell Line | Cell Type | IC50 (µM) | Exposure Time | Reference |

| NB4 | Human acute promyelocytic leukemia | 0.21 | 5 days | [4] |

| HT-93 | Human acute promyelocytic leukemia | 0.23 | 5 days | [4] |

| HL-60 | Human promyelocytic leukemia | 0.26 | 5 days | [4] |

| U937 | Human histiocytic lymphoma | 0.24 | 5 days | [4] |

Table 2: Effective Concentrations for Various In Vitro Assays

| Assay | Cell Line | Concentration | Exposure Time | Observed Effect | Reference |

| Inhibition of IL-1β Secretion | Human macrophages | 150 nM | 72 h | Inhibition of LPS-induced IL-1β secretion | [4] |

| Induction of Granulocytic Differentiation | NB4, HT-93, HL-60, U937 | 0.1 - 0.2 µM | 5 days | Granulocytic differentiation | [4] |

| Synergistic Cytotoxicity with Etoposide | HCT116, MCF7, T47D | 200 nM | 72 h | Potentiation of etoposide-induced cytotoxicity | [5][6] |

| Induction of Telomere Damage | HT1080 | 3 µM | 24 h | Preferential DNA damage at telomeres | [7] |

| Inhibition of S Phase Re-entry | Murine spleen cells | 10 µM | Not specified | Inhibition of re-entry into S phase from quiescence | [4][8] |

| Inhibition of SV40 DNA Replication | In vitro replication system | Not specified | Not specified | Accumulation of catenated dimers | [9][10] |

| Induction of Mitotic Defects | Fission yeast | 10 - 100 µM | 2 h | Mitotic defects | [4] |

| Cell Cycle Arrest | Mammalian cells | Not specified | Not specified | G2 or mitotic arrest | [3] |

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol describes a method to determine the cytotoxic effects of ICRF-193 on a chosen cell line using a standard MTT assay.

Materials:

-

ICRF-193

-

Dimethyl sulfoxide (DMSO, sterile)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multi-well plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

ICRF-193 Preparation and Treatment:

-

Prepare a 10 mM stock solution of ICRF-193 in sterile DMSO.

-

Perform serial dilutions of the ICRF-193 stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

-

Include a vehicle control (DMSO at the same final concentration as the highest ICRF-193 concentration).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of ICRF-193 or vehicle control.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a multi-well plate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Protocol 2: Analysis of Cell Cycle Distribution by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of ICRF-193 on cell cycle progression.

Materials:

-

ICRF-193

-

DMSO, sterile

-

Complete cell culture medium

-

PBS, sterile

-

70% ethanol, ice-cold

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.

-

Allow cells to attach overnight.

-

Treat cells with the desired concentration of ICRF-193 (e.g., 1 µM) or vehicle control (DMSO) for the desired time (e.g., 24 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest cells by trypsinization, and collect the cell suspension in a centrifuge tube.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cell pellet with 1 mL of ice-cold PBS.

-

Centrifuge again and discard the supernatant.

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining and Analysis:

-

Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with 1 mL of PBS.

-

Centrifuge and discard the supernatant.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Protocol 3: Topoisomerase II Decatenation Assay

This in vitro assay assesses the direct inhibitory effect of ICRF-193 on the decatenating activity of Topoisomerase II using kinetoplast DNA (kDNA) as a substrate.

Materials:

-

Purified human Topoisomerase IIα or IIβ

-

Kinetoplast DNA (kDNA)

-

10x Topo II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl2, 5 mM DTT, 5 mM ATP)

-

ICRF-193

-

DMSO, sterile

-

Stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

1x TAE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis system and imaging equipment

Procedure:

-

Reaction Setup:

-

On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction would include:

-

2 µL of 10x Topo II reaction buffer

-

1 µL of kDNA (e.g., 200 ng/µL)

-

1 µL of ICRF-193 (at various concentrations) or DMSO (vehicle control)

-

Purified Topoisomerase II (1-2 units)

-

Nuclease-free water to a final volume of 20 µL

-

-

Add the enzyme last.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for 30 minutes.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding 4 µL of stop buffer/loading dye.

-

Load the samples onto a 1% agarose gel in 1x TAE buffer.

-

Run the gel at a constant voltage (e.g., 80 V) until the dye front has migrated approximately two-thirds of the way down the gel.

-

Stain the gel with ethidium bromide for 15-30 minutes and destain in water.

-

Visualize the DNA bands under UV light. Catenated kDNA will remain in the well or migrate as a high molecular weight smear, while decatenated minicircles will migrate as distinct bands. The inhibition of Topo II activity by ICRF-193 will be observed as a decrease in the amount of decatenated minicircles.

-

Mandatory Visualizations

Caption: Mechanism of Topoisomerase II inhibition by ICRF-193.

Caption: General experimental workflow for in vitro studies with ICRF-193.

References

- 1. inspiralis.com [inspiralis.com]

- 2. researchgate.net [researchgate.net]

- 3. topogen.com [topogen.com]

- 4. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for ICRF-193 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICRF-193 is a potent and specific catalytic inhibitor of DNA topoisomerase II, an essential enzyme for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the closed-clamp conformation of topoisomerase II on DNA without causing double-strand breaks, ICRF-193 treatment leads to cell cycle arrest, primarily in the G2/M phase, and can induce apoptosis.[1][2][3][4] These characteristics make ICRF-193 a valuable tool for studying cell cycle regulation, DNA repair mechanisms, and as a potential anti-cancer agent.

These application notes provide detailed protocols for the dissolution and use of ICRF-193 in cell culture experiments, ensuring reproducible and accurate results.

Quantitative Data Summary

The following table summarizes key quantitative information for the preparation and use of ICRF-193 solutions in cell culture experiments.

| Parameter | Value | Source |

| Molecular Weight | 282.30 g/mol | |

| Solubility in DMSO | 4 mg/mL | |

| Recommended Stock Solution Concentration | 10 mM in DMSO | General laboratory practice |

| Stock Solution Storage | -20°C for up to 1 month (protected from light); -80°C for up to 6 months | [1] |

| Typical Working Concentration Range | 0.1 µM - 100 µM | [1] |

| Final DMSO Concentration in Culture | < 0.5% (ideally ≤ 0.1%) | [5][6][7] |

Experimental Protocols

I. Preparation of ICRF-193 Stock Solution (10 mM)